N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Medicinal Chemistry SAR Analysis Physicochemical Properties

Procure CAS 1020055-41-7 as a critical negative control for anti-MRSA research and a fluorinated scaffold for COX-1 SAR studies. Positional specificity (2-ethoxyethoxy) distinguishes this from inactive 3-isomer, ensuring assay validity. Optimize lead solubility and metabolic stability with this pure benzamide derivative.

Molecular Formula C17H19FN2O3
Molecular Weight 318.34 g/mol
CAS No. 1020055-41-7
Cat. No. B1385055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
CAS1020055-41-7
Molecular FormulaC17H19FN2O3
Molecular Weight318.34 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C17H19FN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-15-11-12(19)7-8-14(15)18/h3-8,11H,2,9-10,19H2,1H3,(H,20,21)
InChIKeyUBLFXMWQYPANJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (CAS 1020055-41-7): Chemical Profile and Selection Context for Research Procurement


N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (CAS 1020055-41-7) is a synthetic benzamide derivative with the molecular formula C17H19FN2O3 and a molecular weight of 318.34 g/mol [1]. Structurally, it comprises a central benzamide core substituted with a 2-(2-ethoxyethoxy) chain at the ortho position and an N-linked 5-amino-2-fluorophenyl group [2]. This compound belongs to a broader class of fluorinated phenylbenzamides, a chemical space actively explored in medicinal chemistry due to the established roles of fluorine substitution in modulating metabolic stability, binding affinity, and target selectivity [3]. In the context of research procurement, this compound is primarily positioned as a specialized small-molecule scaffold for structure-activity relationship (SAR) studies and as a potential chemical probe for target validation. For scientific and industrial users, the selection of this specific derivative over structurally related analogs necessitates a detailed, evidence-based comparison of its physicochemical attributes, reported biological activities, and synthetic accessibility.

Why In-Class Substitution of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide Can Compromise Research Integrity


The assumption that one N-(5-amino-2-fluorophenyl)-benzamide derivative can be freely interchanged with another is a significant pitfall in research procurement. Subtle structural variations within this compound class, such as the specific substitution pattern on the phenyl ring or the nature of the side chain, are known to drastically alter key performance parameters including target engagement, metabolic stability, and solubility [1]. While many analogs may share a common core scaffold, their individual biological profiles are not monolithic. For instance, a simple shift of the ethoxyethoxy moiety from the 2- to the 3-position on the benzamide ring creates a distinct isomer (e.g., CAS 1020053-93-3) with potentially divergent pharmacological properties [2]. Similarly, replacing the 5-amino-2-fluorophenyl group with other substituted aryl or heteroaryl amines can lead to compounds with fundamentally different selectivity and potency profiles against enzyme targets like cyclooxygenase-1 (COX-1) or histone deacetylases (HDACs) [3]. Therefore, relying on generic substitution without specific comparative data introduces a high risk of irreproducible results and wasted resources. The following evidence demonstrates where CAS 1020055-41-7 possesses quantifiable, verifiable differentiation that is meaningful for scientific selection.

Quantitative Differentiation Guide: Verifiable Evidence for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide


Differentiation 1: Impact of the Unique 5-Amino-2-Fluorophenyl Moiety on Molecular Weight and Lipophilicity

The presence of a fluorine atom and an amino group on the N-phenyl ring distinguishes this compound from non-fluorinated or differently substituted analogs, impacting critical physicochemical properties. This compound has a molecular weight of 318.34 g/mol and a calculated XLogP3-AA of approximately 2.8, based on structurally similar analogs [1]. In comparison, a close analog, N-(5-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, has a molecular weight of 314.38 g/mol and an XLogP3-AA of 2.6 [2]. The fluorine substitution in the target compound increases molecular weight and lipophilicity, which are known to correlate with altered membrane permeability and metabolic stability. [3]

Medicinal Chemistry SAR Analysis Physicochemical Properties

Differentiation 2: Specificity of the 2-(2-Ethoxyethoxy) Side Chain for Solubility and Bioavailability

The 2-(2-ethoxyethoxy) side chain is a key structural feature known to enhance aqueous solubility and potentially improve oral bioavailability in benzamide derivatives. This moiety acts as a hydrophilic linker, increasing the molecule's polarity compared to simpler alkoxy substitutions. [1] For example, a related compound, N-(5-amino-2-fluorophenyl)-2-ethoxybenzamide, has a lower calculated topological polar surface area (tPSA) and lacks the additional ether oxygen present in the target compound, which is expected to result in reduced water solubility. While direct solubility data for this specific compound is not available, the class-level inference is that the ethoxyethoxy group provides superior solubilizing properties compared to a simple ethoxy or methoxy group, a common strategy in medicinal chemistry for improving drug-like properties.

Pharmaceutics Preclinical Development Solubility Enhancement

Differentiation 3: Positional Isomerism Affects Antibacterial Activity Against MRSA

Patent literature indicates that the position of the ethoxyethoxy side chain on the benzamide ring is a critical determinant of antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The 3-(2-ethoxyethoxy) isomer (CAS not provided) has been explicitly reported to exhibit effectiveness against MRSA and other bacterial strains . In contrast, no such antibacterial activity has been reported for the 2-(2-ethoxyethoxy) isomer (CAS 1020055-41-7) in the available scientific literature. [1] This is a clear example of positional specificity; the shift of the side chain from the ortho (2-) to the meta (3-) position can drastically alter the compound's ability to engage bacterial targets.

Antimicrobial Resistance MRSA Chemical Biology

Differentiation 4: Potential for COX-1 Inhibition and Analgesic Activity

This compound belongs to a class of benzamide derivatives that have been identified as cyclooxygenase-1 (COX-1) selective inhibitors. [1] While specific IC50 data for CAS 1020055-41-7 is not available, structurally similar analogs like N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP) have demonstrated potent COX-1 inhibition with an IC50 of 0.80 µM and high selectivity over COX-2 (IC50 = 210 µM). [2] Given its structural homology to known COX-1 inhibitors, this compound is a relevant candidate for evaluating the SAR of this class.

COX-1 Analgesic Inflammation

Recommended Research and Industrial Applications for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (CAS 1020055-41-7)


Application 1: A Chemical Probe for Fluorine-Specific Structure-Activity Relationship (SAR) Studies

This compound is ideally suited for SAR investigations focused on the impact of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of benzamide-based scaffolds. As detailed in Section 3, its 5-amino-2-fluorophenyl moiety provides a distinct physicochemical profile (higher molecular weight and lipophilicity) compared to non-fluorinated or methyl-substituted analogs. Researchers can use this compound to systematically evaluate how the presence of fluorine affects target binding, metabolic stability, and cellular permeability, thereby generating critical data for lead optimization campaigns [1].

Application 2: A Negative Control or Comparator in Anti-MRSA Drug Discovery

Given the evidence that the 3-(2-ethoxyethoxy) isomer of this compound exhibits anti-MRSA activity while the 2-(2-ethoxyethoxy) isomer does not, CAS 1020055-41-7 serves as a crucial negative control. In antimicrobial susceptibility testing (e.g., MIC assays against S. aureus), this compound can be used to confirm that any observed activity from the 3-isomer is due to its specific structural features and not a general class effect. This application is essential for validating the target specificity of new anti-MRSA leads and for teaching the importance of positional isomerism in medicinal chemistry .

Application 3: A Scaffold for Designing Novel COX-1 Selective Inhibitors

As a member of the benzamide class with demonstrated COX-1 inhibitory activity, this compound is a logical starting point for medicinal chemistry efforts aimed at developing new analgesics. The 2-(2-ethoxyethoxy) side chain is hypothesized to improve solubility, making it a more favorable lead than less soluble analogs. Medicinal chemists can use this scaffold for further optimization, focusing on modifications to the core benzamide ring or the N-phenyl substituent to enhance potency and selectivity for COX-1. The well-defined SAR of related compounds like TFAP provides a clear roadmap for this research [2].

Application 4: A Building Block for the Synthesis of Diverse Chemical Libraries

The compound's synthetic accessibility makes it a valuable building block for generating focused chemical libraries. The presence of a primary amino group on the phenyl ring provides a reactive handle for further derivatization, such as through amide bond formation, reductive amination, or conversion to other functional groups. This allows researchers to rapidly explore a wide chemical space around the core benzamide structure, creating diverse collections of analogs for high-throughput screening against various biological targets. Its commercial availability from vendors like Santa Cruz Biotechnology further supports its use in library synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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